1,2,6,7-tetrahydro-8H-indeno-(5,4-B)-furan-8-ylidene acetonitrile

Pharmaceutical Intermediate Ramelteon Synthesis Purity Analysis

The compound (1,2,6,7,-Tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)acetonitrile (CAS 221530-44-5) is a tricyclic indeno-furan derivative with the molecular formula C13H11NO and a molecular weight of 197.23 g/mol. It exists as a solid with a melting point of 149-151°C and is slightly soluble in chloroform and ethyl acetate.

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
CAS No. 221530-44-5
Cat. No. B1140794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,6,7-tetrahydro-8H-indeno-(5,4-B)-furan-8-ylidene acetonitrile
CAS221530-44-5
Synonyms2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)acetonitrile; 
Molecular FormulaC13H11NO
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESC1CC(=CC#N)C2=C1C=CC3=C2CCO3
InChIInChI=1S/C13H11NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-5H,1-2,6,8H2/b10-5+
InChIKeyTUFWVKLKUFXARX-BJMVGYQFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,2,6,7-Tetrahydro-8H-indeno-(5,4-B)-furan-8-ylidene Acetonitrile (CAS 221530-44-5): Chemical Identity and Role as a Ramelteon Intermediate


The compound (1,2,6,7,-Tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)acetonitrile (CAS 221530-44-5) is a tricyclic indeno-furan derivative with the molecular formula C13H11NO and a molecular weight of 197.23 g/mol [1]. It exists as a solid with a melting point of 149-151°C and is slightly soluble in chloroform and ethyl acetate . The compound is primarily recognized as a key intermediate in the synthesis of Ramelteon (TAK-375), a selective melatonin MT1/MT2 receptor agonist approved for the treatment of insomnia .

Why 1,2,6,7-Tetrahydro-8H-indeno-(5,4-B)-furan-8-ylidene Acetonitrile Cannot Be Substituted by Generic Analogs


The compound's utility in Ramelteon synthesis is critically dependent on its specific (Z)-stereochemical configuration at the exocyclic double bond . Substitution with the closely related (E)-isomer (CAS 196597-79-2) or other indeno-furan derivatives is not feasible, as the downstream asymmetric hydrogenation and chiral resolution steps are stereospecific and designed for the (Z)-geometry to achieve the required enantiomeric purity in the final active pharmaceutical ingredient (API) [1]. Furthermore, variations in purity profiles—specifically the presence or absence of specific process-related impurities—can significantly impact the efficiency of subsequent synthetic steps and the quality of the final drug substance, making direct interchange of generic alternatives a high-risk proposition without validated analytical data .

Quantitative Differentiation of 1,2,6,7-Tetrahydro-8H-indeno-(5,4-B)-furan-8-ylidene Acetonitrile: A Comparative Data Guide


Purity Specification: 1,2,6,7-Tetrahydro-8H-indeno-(5,4-B)-furan-8-ylidene Acetonitrile Offers High Assay for Reliable Downstream Synthesis

The compound is commercially available with a certified purity of ≥98% , exceeding the minimum purity threshold often required for critical pharmaceutical intermediates. In contrast, the closely related (E)-isomer (CAS 196597-79-2) is commonly offered at a lower specification of ≥95% . This higher purity profile for the target compound reduces the risk of introducing process-related impurities that could compromise the yield or enantiomeric purity of the final Ramelteon API .

Pharmaceutical Intermediate Ramelteon Synthesis Purity Analysis

Synthetic Yield: 1,2,6,7-Tetrahydro-8H-indeno-(5,4-B)-furan-8-ylidene Acetonitrile Demonstrates High Efficiency in Knoevenagel Condensation

A patented synthetic route for the preparation of this compound via a Knoevenagel condensation of 1,2,6,7-tetrahydro-8H-indeno-[5,4-b]furan-8-one with cyanoacetic acid in piperidine at 100-110°C achieves a yield of 93% . This high yield is critical for establishing an economical and scalable process for the subsequent synthesis of Ramelteon [1].

Process Chemistry Knoevenagel Condensation Reaction Yield

Stereochemical Identity: The (Z)-Configuration of 1,2,6,7-Tetrahydro-8H-indeno-(5,4-B)-furan-8-ylidene Acetonitrile is Essential for Chiral Purity

The compound is defined as the (2Z)-isomer, (2Z)-2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)acetonitrile . This specific stereochemistry is a prerequisite for the subsequent asymmetric hydrogenation step in the synthesis of Ramelteon, which installs the chiral center at the benzylic position [1]. The (E)-isomer (CAS 196597-79-2) cannot be used interchangeably, as it would lead to a different stereochemical outcome and failure to meet the chiral purity specifications for the API.

Stereochemistry Asymmetric Synthesis Chiral Resolution

Optimal Application Scenarios for 1,2,6,7-Tetrahydro-8H-indeno-(5,4-B)-furan-8-ylidene Acetonitrile Based on Evidence


Industrial-Scale Synthesis of Ramelteon API

This compound is the preferred starting material for the large-scale, multi-step synthesis of Ramelteon, a non-scheduled hypnotic agent. Its high commercial purity (≥98%) and the established high-yielding (93%) synthetic route directly translate to a cost-effective and reliable manufacturing process for the final drug product [1].

Preparation of Ramelteon Reference Standards and Impurity Profiling

As a characterized Ramelteon-related impurity , this compound is essential for developing and validating analytical methods for quality control. Its defined (Z)-stereochemistry makes it a critical reference marker for monitoring and controlling isomeric impurities during API manufacturing and stability testing.

Research and Development of Melatonin Receptor Agonist Analogs

The compound's rigid tricyclic indeno-furan scaffold, featuring a reactive exocyclic double bond, serves as a versatile building block for medicinal chemists exploring structure-activity relationships (SAR) around the melatonin MT1/MT2 pharmacophore. Its use can facilitate the synthesis of novel analogs with potentially improved pharmacokinetic or pharmacodynamic properties.

Quote Request

Request a Quote for 1,2,6,7-tetrahydro-8H-indeno-(5,4-B)-furan-8-ylidene acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.